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Compound of Interest

Compound Name:
N-(4-Chlorophenyl)-1,2-

phenylenediamine

Cat. No.: B051810 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-(4-
Chlorophenyl)-1,2-phenylenediamine (CAS No: 68817-71-0), a key intermediate in the

synthesis of pharmaceuticals, dyes, and high-performance polymers.[1][2][3] This document

outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Core Spectroscopic Data
The structural characterization of N-(4-Chlorophenyl)-1,2-phenylenediamine, with the

molecular formula C₁₂H₁₁ClN₂ and a molecular weight of 218.68 g/mol , is established through

a combination of spectroscopic techniques.[1][2][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon framework of

the molecule. Due to the limited availability of complete experimental spectra in the public

domain, the following tables include a combination of available data for the target molecule and

comparative data from structurally similar compounds to provide a robust analytical reference.

¹H NMR (Proton NMR) Spectroscopic Data
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Proton Assignment
Expected Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

Aromatic H

(phenylenediamine

ring)

6.5 - 7.5 Multiplet -

Aromatic H

(chlorophenyl ring)
6.5 - 7.5 Multiplet -

-NH₂ ~3.5 Broad Singlet -

-NH- Variable Broad Singlet -

Note: The chemical shifts of amine protons can vary significantly depending on the solvent and

concentration.

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

Carbon Assignment Expected Chemical Shift (δ, ppm)

Aromatic C-Cl 120 - 130

Aromatic C-N (phenylenediamine) 130 - 150

Aromatic C-N (chlorophenyl) 140 - 155

Aromatic C-H 110 - 130

Infrared (IR) Spectroscopy
The IR spectrum reveals the functional groups present in the molecule. The key vibrational

frequencies for N-(4-Chlorophenyl)-1,2-phenylenediamine are summarized below.
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Vibrational Mode Expected Frequency (cm⁻¹) Intensity

N-H Stretch (amine) 3200 - 3500 Medium, Broad

C-H Stretch (aromatic) 3000 - 3100 Medium

C=C Stretch (aromatic) 1450 - 1600 Medium to Strong

C-N Stretch (aromatic amine) 1250 - 1350 Strong

C-Cl Stretch 1000 - 1100 Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound. For N-(4-Chlorophenyl)-1,2-phenylenediamine, the predicted monoisotopic

mass is 218.06108 Da.[5]

Predicted Mass Spectrometry Data (m/z)

Adduct Predicted m/z

[M]⁺ 218.061

[M+H]⁺ 219.068

[M+Na]⁺ 241.050

[M+K]⁺ 257.024

Data sourced from PubChem predictions.[5]

Experimental Protocols
The following sections detail the standard methodologies for acquiring the spectroscopic data

presented above.

NMR Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of N-(4-Chlorophenyl)-1,2-
phenylenediamine is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-
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d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal

standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a 400

or 500 MHz spectrometer.

¹H NMR: A standard pulse-acquire sequence is used. Key parameters include a spectral

width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-

noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR: A proton-decoupled pulse sequence is commonly employed to obtain a spectrum

with single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is

used.

Infrared (IR) Spectroscopy
Sample Preparation (Solid): The Attenuated Total Reflectance (ATR) or Potassium Bromide

(KBr) pellet method is typically used for solid samples.

ATR: A small amount of the solid sample is placed directly onto the ATR crystal, and

pressure is applied to ensure good contact.

KBr Pellet: Approximately 1-2 mg of the sample is finely ground with 100-200 mg of dry KBr

powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition: A Fourier-Transform Infrared (FTIR) spectrometer is used

to record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the

empty sample holder (for ATR) or a pure KBr pellet is recorded and subtracted from the sample

spectrum.

Mass Spectrometry
Sample Introduction and Ionization: For a volatile compound like N-(4-Chlorophenyl)-1,2-
phenylenediamine, direct insertion or gas chromatography (GC) can be used for sample

introduction. Electron Ionization (EI) is a common method for generating ions. The sample is

vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing

ionization and fragmentation.
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Instrumentation and Data Acquisition: A mass spectrometer (e.g., a quadrupole or time-of-flight

analyzer) is used to separate the resulting ions based on their mass-to-charge ratio (m/z). The

resulting mass spectrum shows the relative abundance of the molecular ion and various

fragment ions.

Visualized Workflow
The logical flow of spectroscopic analysis for the characterization of N-(4-Chlorophenyl)-1,2-
phenylenediamine is depicted in the following diagram.

Spectroscopic Analysis Workflow for N-(4-Chlorophenyl)-1,2-phenylenediamine
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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